molecular formula C11H9N5S B8709325 N-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide

N-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No. B8709325
M. Wt: 243.29 g/mol
InChI Key: CWFZHFCDHUUVQO-UHFFFAOYSA-N
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Patent
US05593993

Procedure details

A solution of 1,1'-thiocarbonyldiimidazole (8.91 g, 50 mmol) and 2-aminobenzimidazole (6.66 g, 50 mmol) in acetonitrile (50 mL) was stirred at room temperature for 19 hours. The resulting precipitate was collected by filtration to provide 8.92 g (73%) of the titled product:
Quantity
8.91 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[S:2].NC1[NH:15][C:16]2C=C[CH:20]=[CH:19][C:17]=2N=1>C(#N)C>[N:15]1[C:16]2[CH:17]=[CH:19][CH:20]=[CH:12][C:11]=2[NH:10][C:9]=1[NH:8][C:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[S:2]

Inputs

Step One
Name
Quantity
8.91 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
6.66 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC(=S)N2C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 8.92 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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